![molecular formula C22H19NO6 B1402114 1-{4-[(2E)-3-(3,4,5-三甲氧基苯基)丙-2-烯酰]苯基}-1H-吡咯-2,5-二酮 CAS No. 1365988-77-7](/img/structure/B1402114.png)

1-{4-[(2E)-3-(3,4,5-三甲氧基苯基)丙-2-烯酰]苯基}-1H-吡咯-2,5-二酮

描述

Molecular Structure Analysis

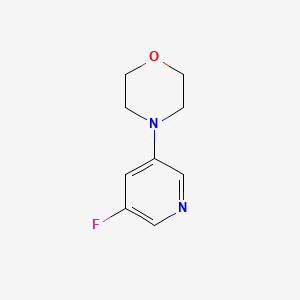

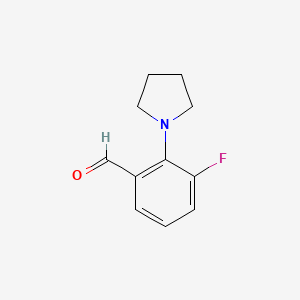

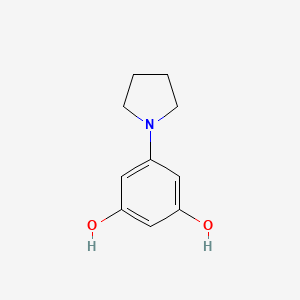

The molecular formula of this compound is C22H19NO6 . It contains a pyrrole-2,5-dione moiety attached to a phenyl ring, which is further substituted with a prop-2-enoyl group and a trimethoxyphenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, and density of this compound are not specified in the sources I found .科学研究应用

合成与衍生物

- 合成应用:该化合物及其衍生物经常用于合成复杂的有机分子。例如,N-保护吲哚与取代马来酰亚胺之间的环加成反应产生取代吡咯并[3,4-a]咔唑衍生物,表明其在生成具有潜在药物化学和材料科学应用的多种分子结构中的效用 Michaela Bleile、T. Wagner、H. Otto,2005 年。

光致发光材料

- 电子和光致发光特性:该化合物在合成光致发光材料中也至关重要。一项研究描述了含有 1,4-二氧代-3,6-二苯基吡咯并[3,4-c]吡咯和 1,4-苯亚甲基单元的 π 共轭聚合物的合成,展示了其在开发具有强光致发光、适用于电子应用的材料中的应用 T. Beyerlein、B. Tieke,2000 年。

分子结构分析

- 分子结构和性质:通过 X 射线晶体学等方法进行的详细分子结构分析提供了对该化合物几何形状、稳定性和电子性质的见解。这些信息对于设计具有特定应用所需物理和化学性质的分子至关重要 Y. Sheena Mary 等人,2015 年。

缓蚀

- 缓蚀:1H-吡咯-2,5-二酮的衍生物已被研究作为金属的缓蚀剂,证明了该化合物在材料科学和工程学中的效用。研究表明,这些衍生物在酸性环境中保护碳钢等金属免受腐蚀方面是有效的 A. Zarrouk 等人,2015 年。

作用机制

Target of Action

The compound 1-{4-[(2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione, which contains the Trimethoxyphenyl (TMP) group, has been found to target several proteins and enzymes. These targets include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it inhibits tubulin, a protein essential for microtubule formation, thereby disrupting cell division . It also inhibits Hsp90, a chaperone protein that assists in protein folding, leading to the degradation of Hsp90 client proteins . Furthermore, it inhibits TrxR, an enzyme involved in the regulation of cellular redox balance, leading to increased oxidative stress in cells .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting the mitotic spindle assembly and thus blocking cell division . By inhibiting Hsp90, it affects the protein folding pathway, leading to the degradation of misfolded proteins . Furthermore, by inhibiting TrxR, it disrupts the thioredoxin system, a major antioxidant system in cells, leading to increased oxidative stress .

Pharmacokinetics

Compounds with the tmp group are known to exhibit good bioavailability and are well-distributed in the body .

Result of Action

The compound’s action results in various molecular and cellular effects. For instance, its inhibition of tubulin leads to cell cycle arrest at the mitotic phase, preventing cell division and leading to cell death . Its inhibition of Hsp90 leads to the degradation of misfolded proteins, disrupting cellular homeostasis . Furthermore, its inhibition of TrxR leads to increased oxidative stress, damaging cellular components and leading to cell death .

属性

IUPAC Name |

1-[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO6/c1-27-18-12-14(13-19(28-2)22(18)29-3)4-9-17(24)15-5-7-16(8-6-15)23-20(25)10-11-21(23)26/h4-13H,1-3H3/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOPNQDZJLATMS-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402037.png)